3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid
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Overview
Description
3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a boronic acid group, a bromophenylcarbamoyl group, and a fluorobenzene ring, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromophenylcarbamoyl group can be reduced to form corresponding amines.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted fluorobenzenes.
Scientific Research Applications
3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The bromophenylcarbamoyl group can interact with proteins and other biomolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of a bromophenylcarbamoyl group.
Uniqueness
3-(4-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the combination of its boronic acid, bromophenylcarbamoyl, and fluorobenzene groups. This combination provides a distinct set of chemical properties and reactivity, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
[3-[(4-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrFNO3/c15-9-2-4-10(5-3-9)17-13(18)11-7-8(14(19)20)1-6-12(11)16/h1-7,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDZAIRJKJXYHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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